molecular formula C15H18BrNO5 B2671261 8-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxylic acid CAS No. 2416230-92-5

8-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxylic acid

Cat. No. B2671261
CAS RN: 2416230-92-5
M. Wt: 372.215
InChI Key: YAYOHCXYOZDPRN-UHFFFAOYSA-N
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Description

The compound “8-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxylic acid” is a complex organic molecule. It contains a benzoxazepine core, which is a seven-membered heterocyclic ring containing nitrogen and oxygen atoms. This core is substituted with various functional groups including a bromine atom, a carboxylic acid group, and an isobutyl carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of the bromine atom could potentially make the molecule quite dense and heavy .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions. For example, bromine atoms are often involved in substitution reactions, and carboxylic acid groups can participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group could make the compound acidic. The bromine atom could potentially make the compound quite dense and heavy .

Scientific Research Applications

Synthesis and Chemical Properties

A practical method for synthesizing orally active CCR5 antagonists involves a complex process where methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate, a compound related to 8-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxylic acid, is synthesized through esterification followed by an intramolecular Claisen type reaction. This process establishes an inexpensive method without the need for chromatographic purification, highlighting the chemical's potential in drug development (Ikemoto et al., 2005).

Molecular Structure and Interactions

The study of hydrogen-bonded assembly across different dimensions in benzazepine derivatives, including those related to this compound, provides insight into molecular structure and interactions. These findings are crucial for understanding the compound's behavior in various chemical environments, offering valuable information for pharmaceutical applications (Guerrero et al., 2014).

Potential for Fluorescent Brightening Agents

Research into the synthesis of 2-Aryl-6-substituted quinolines, involving the use of related benzazepine carboxylic acids, explores the possibility of these compounds serving as fluorescent brightening agents. This application demonstrates the versatility of this compound derivatives in material science and highlights their potential use beyond biomedical research (Rangnekar & Shenoy, 1987).

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its intended use. For example, if it’s being studied for potential pharmaceutical applications, the mechanism of action would depend on the biological target of the compound .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being studied for potential pharmaceutical applications, future research could involve studying its biological activity, optimizing its structure for better activity or selectivity, and conducting preclinical and clinical trials .

properties

IUPAC Name

8-bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO5/c1-15(2,3)22-14(20)17-6-7-21-11-8-9(16)4-5-10(11)12(17)13(18)19/h4-5,8,12H,6-7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYOHCXYOZDPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1C(=O)O)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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